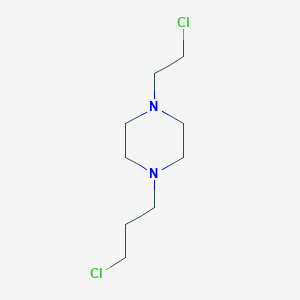

1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-4-(3-chloropropyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl2N2/c10-2-1-4-12-6-8-13(5-3-11)9-7-12/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTRATAVQVHORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330991 | |

| Record name | 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112747-94-1 | |

| Record name | 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Classification and Structural Features of 1 2 Chloroethyl 4 3 Chloropropyl Piperazine Within Organic Chemistry

From a classification standpoint, 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine is a heterocyclic organic compound. Its core is a piperazine (B1678402) ring, which is a six-membered saturated heterocycle containing two nitrogen atoms at opposite (1 and 4) positions. This central ring is symmetrically substituted at both nitrogen atoms with two different chloroalkyl groups: a 2-chloroethyl group and a 3-chloropropyl group.

The presence of these two alkyl chloride functional groups defines the compound as a bis-alkylating agent. Alkylating agents are characterized by their ability to introduce an alkyl group into other molecules. The chloroethyl and chloropropyl side chains are electrophilic, meaning they are reactive towards nucleophiles—atoms or functional groups rich in electrons. This reactivity is central to the compound's chemical behavior. The difference in the length of the two carbon chains (two carbons vs. three carbons) may influence the kinetics of their respective reactions and the geometric possibilities for cross-linking targets.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H18Cl2N2 |

| IUPAC Name | This compound |

| Molecular Weight | 225.16 g/mol |

| CAS Number | 112747-94-1 |

| Class | Disubstituted Piperazine, Bis-alkylating Agent |

Historical Context of Bis Alkylating Agents and Piperazine Derivatives in Medicinal Chemistry Non Clinical Focus

The conceptual foundation for a molecule like 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine is rooted in two significant areas of medicinal chemistry: the development of bis-alkylating agents and the extensive use of the piperazine (B1678402) scaffold.

Bis-Alkylating Agents: The history of alkylating agents in scientific research began with the study of sulfur mustards (bis[2-chloroethyl]sulfide) during World War I. nih.gov Researchers observed that exposure to these compounds led to profound biological effects, including lymphoid aplasia and bone marrow suppression. nih.gov This prompted the investigation of structurally related but less volatile nitrogen mustards in the 1940s. wikipedia.orgmdpi.com These compounds, characterized by the bis(2-chloroethyl)amine (B1207034) functional group, were found to be highly reactive electrophiles capable of forming covalent bonds with nucleophilic sites on biological molecules, most notably DNA. mdpi.com This ability to form cross-links, either on the same DNA strand (intrastrand) or between two different strands (interstrand), became a cornerstone of their mechanism of action, disrupting DNA replication and cellular division. researchgate.net This led to their exploration as powerful tools in cancer research. nih.govwikipedia.org

Piperazine Derivatives: The piperazine ring is recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.govresearchgate.net This term describes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious synthetic modification. nih.gov Piperazine derivatives are found in a wide array of therapeutic agents due to the ring's favorable physicochemical properties, such as high water solubility and the ability to modulate a molecule's pharmacokinetic profile. nih.gov The two nitrogen atoms of the piperazine core provide convenient points for chemical modification, allowing for the synthesis of diverse libraries of compounds. nih.govresearchgate.net Its widespread use in drug discovery has established it as a fundamental building block for creating molecules with specific biological activities. mdpi.commdpi.com

Significance of 1 2 Chloroethyl 4 3 Chloropropyl Piperazine As a Research Scaffold and Chemical Payload Component

The unique structure of 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine allows it to serve dual roles in chemical biology research: as a structural scaffold and as a carrier of a reactive chemical payload.

As a Research Scaffold: The piperazine (B1678402) ring itself acts as a versatile three-dimensional scaffold. Unlike flat aromatic rings, the saturated piperazine ring typically adopts a chair conformation, which positions its substituents in defined spatial orientations (axial or equatorial). This conformational feature is critical in molecular design, as it allows chemists to control the geometry and presentation of attached functional groups. By using the piperazine core, researchers can link two different chemical moieties and control their relative positioning, which is crucial for optimizing interactions with biological targets. researchgate.net

As a Chemical Payload Component: The compound's primary significance lies in its nature as a bifunctional electrophile, or a carrier of a dual "chemical payload." The 2-chloroethyl and 3-chloropropyl groups are the reactive payloads. These alkyl chloride moieties can undergo nucleophilic substitution reactions with electron-rich sites in biological macromolecules, such as the nitrogen and sulfur atoms in amino acid residues of proteins or the nitrogen atoms of DNA bases. The ability to form two separate covalent bonds allows the molecule to act as a cross-linking agent. researchgate.net The differential reactivity and spatial reach of the ethyl versus the propyl chain could be exploited by researchers to probe the structure of binding sites or to create specific types of covalent linkages.

Overview of Key Academic Research Areas Investigating 1 2 Chloroethyl 4 3 Chloropropyl Piperazine

Established Synthetic Routes to the this compound Core Structure

The synthesis of an unsymmetrically disubstituted piperazine such as this compound requires a strategic approach to ensure the selective introduction of two different functional groups onto the nitrogen atoms of the piperazine ring. The primary methods involve the initial formation of a suitable piperazine precursor followed by sequential alkylation.

Synthesis of Piperazine Precursors

The piperazine ring is a common scaffold in medicinal chemistry, and several methods exist for its synthesis. nih.gov One classical approach involves the cyclization of diethanolamine (B148213). For instance, diethanolamine can be reacted with thionyl chloride to produce bis(2-chloroethyl)amine (B1207034) hydrochloride. google.comgoogle.comenvironmentclearance.nic.in This intermediate can then be reacted with an appropriate amine to form the piperazine ring.

Alternatively, for the synthesis of the target compound, commercially available piperazine is the most direct precursor. To achieve selective N-alkylation, a common strategy is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group directs the first alkylation to the unprotected nitrogen atom and can be subsequently removed under acidic conditions to allow for the second alkylation. mdpi.comnih.gov

Introduction of Chloroethyl and Chloropropyl Side Chains

The introduction of the two different haloalkyl side chains is typically achieved through sequential nucleophilic substitution reactions, where the nitrogen atoms of the piperazine ring act as nucleophiles attacking an alkyl halide. mdpi.com The synthesis of the unsymmetrical this compound can be logically performed in a two-step sequence.

A plausible synthetic route would be:

Mono-alkylation: Starting with a large excess of piperazine to favor mono-substitution, one could react it with either 1-bromo-2-chloroethane (B52838) or 1-bromo-3-chloropropane. However, this method often results in a mixture of starting material, mono-substituted, and di-substituted products, necessitating difficult purification. google.com A more controlled approach involves the alkylation of a mono-protected piperazine, for example, reacting N-Boc-piperazine with 1-bromo-3-chloropropane. nih.gov

Second Alkylation: Following the first alkylation and purification, the protecting group is removed. The resulting mono-substituted piperazine, for instance, 1-(3-chloropropyl)piperazine, is then reacted with the second alkylating agent, 1-bromo-2-chloroethane, to yield the final product. A similar strategy is employed in the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, where 1-(3-chlorophenyl)piperazine (B195711) is reacted with 1-bromo-3-chloropropane. google.comgoogle.com

This sequential N-alkylation using alkyl chlorides or bromides is a well-established method for producing N,N'-disubstituted piperazines. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of N-alkylation reactions for piperazine derivatives is highly dependent on several factors. Optimizing these conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and the nature of the alkylating agent.

Commonly used solvents include polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), as well as alcohols. google.com A base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrohalic acid formed during the reaction. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific alkyl halide. environmentclearance.nic.in

To enhance the reaction rate and yield, especially when using less reactive alkyl chlorides, a catalytic amount of a more reactive iodide salt, such as sodium iodide or potassium iodide, is often added. This in-situ converts the alkyl chloride to the more reactive alkyl iodide via the Finkelstein reaction. mdpi.com

Table 1: Parameters for Optimization of Piperazine N-Alkylation

| Parameter | Options | Rationale & Findings |

| Alkylating Agent | Alkyl chlorides, bromides, iodides, sulfonates | Reactivity order: I > Br > Cl > OTs. Bromides and chlorides are common starting materials. mdpi.com |

| Solvent | Acetonitrile, DMF, Ethanol, Isopropyl Alcohol | Solvent choice affects solubility of reactants and reaction rate. environmentclearance.nic.ingoogle.com |

| Base | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | Neutralizes the acid byproduct (e.g., HBr, HCl), driving the reaction to completion. mdpi.comnih.gov |

| Temperature | Room Temperature to Reflux (e.g., 80-110°C) | Higher temperatures increase reaction rates but can also lead to more side products. environmentclearance.nic.in |

| Catalyst | NaI, KI | Promotes the reaction with alkyl chlorides by forming a more reactive alkyl iodide intermediate. mdpi.com |

Strategies for Functionalization and Chemical Derivatization of this compound

The two chloroalkyl moieties on the piperazine core are reactive handles that allow for a wide range of chemical modifications. These functionalizations can be used to synthesize a library of derivatives or to attach the molecule to other chemical entities.

Selective Modification of Haloalkyl Moieties

The chloroethyl and chloropropyl side chains are both primary alkyl chlorides, making their selective modification challenging. However, subtle differences in reactivity could potentially be exploited under carefully controlled conditions. Both chloroalkyl groups are susceptible to nucleophilic substitution reactions, where the chloride ion is displaced by a variety of nucleophiles. nih.gov

This reactivity allows for the introduction of diverse functional groups onto the piperazine scaffold. For example, reaction with thiols can yield thioethers, while reactions with amines or alkoxides can produce secondary/tertiary amines or ethers, respectively. This approach is a common strategy for creating libraries of pharmacologically active compounds.

Table 2: Potential Functionalization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group |

| Thiolate | Sodium thiophenoxide | Thioether |

| Amine | Morpholine | Tertiary Amine |

| Azide (B81097) | Sodium azide | Azide |

| Alkoxide | Sodium methoxide | Ether |

| Cyanide | Sodium cyanide | Nitrile |

| Carboxylate | Sodium acetate | Ester |

Attachment of Linker Groups for Bioconjugation Studies

The functionalization of the haloalkyl moieties is a key step in preparing this compound derivatives for bioconjugation. By reacting the chloroalkyl groups with bifunctional nucleophiles, linker groups can be attached, which can then be used to covalently bond the molecule to proteins, antibodies, or other biomolecules.

For example, a common strategy involves introducing a terminal azide or alkyne group. This is typically achieved by reacting one of the chloroalkyl side chains with sodium azide or a protected amino-alkyne. The resulting azide or alkyne-functionalized piperazine derivative can then undergo highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions with a complementary functionalized biomolecule.

Alternatively, reaction with a nucleophile containing a protected carboxylic acid or amine allows for subsequent deprotection and standard amide bond formation using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). This enables the piperazine derivative to be linked to lysine (B10760008) or aspartate/glutamate residues on a protein surface. These strategies are fundamental in the development of targeted drug delivery systems and molecular probes.

Preparation of Isotopic Variants for Mechanistic Probes

The synthesis of isotopically labeled versions of this compound is crucial for conducting mechanistic studies, such as those investigating metabolic pathways, drug absorption, distribution, and excretion (ADME). nih.govopenmedscience.com Common isotopes used for this purpose include deuterium (B1214612) (²H or D) and carbon-14 (B1195169) (¹⁴C). nih.govclearsynth.com

Deuterium Labeling: Deuterium-labeled analogues can be synthesized by introducing deuterium atoms at specific positions within the molecule. A general strategy for labeling the N-alkyl side chains of piperazine derivatives involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LAD, LiAlD₄). usask.canih.govnih.gov For example, to introduce deuterium into the propyl chain, a precursor containing a reducible functional group, such as an ester or an amide, at the desired position would be required. This precursor would then be reduced with LAD to yield the deuterated alkyl chain. usask.canih.gov Similarly, deuterium atoms could be incorporated into the piperazine ring itself by reducing a suitable diketopiperazine or piperazinone precursor with LAD. usask.ca

Carbon-14 Labeling: Carbon-14 is a beta-emitter with a long half-life, making it an ideal tracer for quantitative studies in drug development. openmedscience.commoravek.com The synthesis of ¹⁴C-labeled this compound would involve incorporating a ¹⁴C atom into one of the alkyl chains. This is typically achieved through late-stage synthesis, where the radioactive isotope is introduced as late as possible in the synthetic sequence to maximize efficiency and minimize radioactive waste. nih.govacs.org For example, a ¹⁴C-labeled alkylating agent, such as [¹⁴C]1-bromo-3-chloropropane, could be used to alkylate a suitable piperazine precursor. The synthesis of such labeled alkylating agents often starts with simple, commercially available ¹⁴C sources like barium carbonate ([¹⁴C]BaCO₃). acs.org Technical challenges in handling radioactive gaseous intermediates, such as [¹⁴C]methyl iodide, can sometimes lead to lower radiochemical yields compared to the non-radioactive ("cold") synthesis. acs.org

| Isotope | Labeling Method | Precursor Example | Reagent | Labeled Position |

| Deuterium (²H) | Reductive deuteration | 1-(2-Chloroethyl)-4-(3-oxopropyl)piperazine | Lithium Aluminum Deuteride (LiAlD₄) | Propyl chain |

| Deuterium (²H) | Reductive deuteration | 1-(2-Chloroethyl)piperazin-2-one | Lithium Aluminum Deuteride (LiAlD₄) | Piperazine ring |

| Carbon-14 (¹⁴C) | N-Alkylation | 1-(2-Chloroethyl)piperazine | [¹⁴C]1-bromo-3-chloropropane | Propyl chain |

Enantioselective Synthesis and Resolution of Chiral Analogues (if applicable)usask.ca

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. However, the synthesis of chiral analogues, where a substituent on the piperazine ring or on the side chains creates a chiral center, is of significant interest in medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov

Several strategies exist for the synthesis of enantiomerically pure substituted piperazines.

Asymmetric Synthesis: One powerful method is the direct asymmetric functionalization of the piperazine ring. This can be achieved through the asymmetric lithiation-trapping of an N-Boc protected piperazine using a chiral ligand like (−)-sparteine or a (+)-sparteine surrogate in combination with s-butyllithium. nih.gov This approach allows for the enantioselective introduction of a substituent at the α-position to a nitrogen atom. nih.gov

Another approach involves the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.gov This method can generate α,α-disubstituted piperazin-2-ones in high yield and enantioselectivity. The resulting chiral piperazinones can then be reduced to the corresponding chiral gem-disubstituted piperazines. nih.gov

Resolution of Racemates: Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This can be accomplished using enzymes or chiral chemical reagents that react preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the chiral product. For example, the enzyme alcalase has been used for the kinetic resolution of a piperazine-2-carboxylate derivative. researchgate.net Chemical resolution can also be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), followed by separation of the diastereomers through crystallization. acs.org

| Method | Description | Key Reagents/Catalysts | Product Type |

| Asymmetric Lithiation | Deprotonation with a chiral base complex followed by trapping with an electrophile. nih.gov | s-BuLi, (-)-sparteine | Enantiopure α-substituted piperazines |

| Asymmetric Allylic Alkylation | Pd-catalyzed reaction on piperazin-2-one (B30754) precursors. nih.gov | Palladium catalyst, chiral PHOX ligand | Chiral α,α-disubstituted piperazin-2-ones |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer of a racemic mixture. researchgate.net | Enzymes (e.g., lipases, alcalase) | Enantiomerically pure piperazine derivatives |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral acid or base. acs.org | Chiral acids (e.g., tartaric acid) | Resolved chiral piperazines |

Challenges and Innovations in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of piperazine derivatives presents several challenges related to cost, safety, efficiency, and purity.

Challenges in Scalable Synthesis:

Byproduct Formation: The sequential N-alkylation of piperazine with two different electrophiles (e.g., 1-bromo-2-chloroethane and 1-bromo-3-chloropropane) can lead to a complex mixture of products, including mono-alkylated, desired di-alkylated, and undesired bis-alkylated species, as well as quaternary ammonium (B1175870) salts. Separating the desired product from these impurities can be difficult and costly on a large scale. nih.gov

Catalyst Cost and Removal: While modern cross-coupling reactions like the Buchwald-Hartwig amination are effective for creating N-aryl piperazines, they often rely on expensive palladium catalysts. nih.gov The complete removal of residual metal catalysts from the final active pharmaceutical ingredient (API) is a strict regulatory requirement and can be a significant challenge. nih.gov

Harsh Reaction Conditions: Some traditional methods for piperazine synthesis require harsh conditions, such as high temperatures and pressures, which necessitate specialized and costly industrial reactors and can lead to safety concerns. google.com

Solvent and Reagent Management: The use of large volumes of hazardous solvents and reagents is a concern in industrial synthesis due to environmental regulations and worker safety. Efficient solvent recovery and waste management are critical for a sustainable and economical process.

Innovations in Scalable Synthesis:

Continuous Flow Chemistry: The development of continuous flow processes offers significant advantages over traditional batch manufacturing. Flow chemistry can provide better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and greater consistency. mdpi.com This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates.

Catalytic Processes: Research into more efficient and robust catalytic systems is ongoing. A novel co-production process for piperazine and its N-monoalkyl derivatives has been developed using a Cu–Cr–La/γ-Al₂O₃ catalyst in a fixed-bed reactor, where alcohols serve as both solvent and alkylating agent. researchgate.net Such processes can improve atom economy and reduce waste.

Alternative Reaction Pathways: To circumvent issues with traditional N-alkylation, alternative strategies are being explored. For example, a scalable synthesis of piperazines has been demonstrated through a [3+3] cycloaddition of azomethine ylides, enabled by visible-light irradiation and aluminum organometallics. nih.gov This method allows for the one-step, stereoselective assembly of functionalized piperazines from readily available imines. nih.gov

Process Optimization: For existing routes, significant effort is put into process optimization. This includes minimizing the use of protecting groups, telescoping multiple reaction steps into a one-pot procedure to avoid intermediate isolation, and developing efficient crystallization-based purifications to ensure high purity of the final product. nih.gov

| Challenge | Description | Innovation/Solution |

| Byproduct Formation | Lack of selectivity in sequential N-alkylations leads to difficult purifications. nih.gov | Process optimization for reaction conditions; advanced chromatographic separation; one-pot procedures. nih.gov |

| Catalyst Cost & Removal | Expensive (e.g., Pd) and toxic (e.g., Cu) catalysts require complete removal. nih.gov | Development of cheaper, more active catalysts; use of heterogeneous catalysts for easy separation; photoredox catalysis. mdpi.com |

| Safety & Harsh Conditions | High temperatures/pressures require specialized equipment. google.com | Continuous flow reactors for better heat and mass transfer; development of reactions under milder conditions. mdpi.com |

| Environmental Impact | Use of large volumes of hazardous solvents and reagents. | Green chemistry principles; solvent recycling; development of catalytic routes with higher atom economy. researchgate.net |

Fundamental Principles of Alkylation Chemistry in this compound

This compound is a bifunctional alkylating agent, possessing two reactive chloroalkyl groups. Its chemical reactivity, which forms the basis of its interaction with biological macromolecules, is governed by the principles of nucleophilic substitution. The molecule's structure allows for sequential reactions that are characteristic of nitrogen mustards.

The capacity of this compound to function as an alkylating agent stems from the electrophilic nature of the carbon atoms bonded to the chlorine atoms in its two side chains: the 2-chloroethyl group and the 3-chloropropyl group. Chlorine is a highly electronegative atom, meaning it draws electron density away from the adjacent carbon atom. This withdrawal of electrons creates a partial positive charge (δ+) on the carbon, rendering it an electrophilic center susceptible to attack by nucleophiles—electron-rich atoms or functional groups.

In a biological context, nucleophilic centers are abundant in macromolecules such as DNA and proteins. baseclick.eu The electrophilic carbons of the chloroalkyl groups can form stable covalent bonds with these nucleophilic sites, a process known as alkylation. baseclick.eu

The reactivity of the 2-chloroethyl group is significantly enhanced through an intramolecular cyclization reaction. The tertiary amine nitrogen atom within the piperazine ring acts as an internal nucleophile, attacking the electrophilic carbon of the 2-chloroethyl side chain. This process, known as anchimeric assistance, results in the displacement of the chloride ion and the formation of a highly strained, three-membered heterocyclic ring containing a positively charged nitrogen atom. This reactive intermediate is known as an aziridinium (B1262131) ion. researchgate.netnih.gov

This aziridinium ion is a much more potent electrophile than the original 2-chloroethyl group. The significant ring strain of the three-membered ring makes it highly susceptible to ring-opening by even weak nucleophiles. researchgate.net This two-step mechanism—rate-limiting formation of the aziridinium intermediate followed by rapid nucleophilic attack—is a hallmark of nitrogen mustard-type alkylating agents. researchgate.netnih.gov A similar, though less favored, cyclization could potentially occur with the 3-chloropropyl chain to form a four-membered azetidinium ion.

Interaction of this compound with Nucleic Acids in In Vitro Models

As a bifunctional alkylating agent, this compound's primary mode of cellular interaction involves the covalent modification of nucleic acids, particularly DNA. researchgate.netnih.gov This interaction disrupts the normal structure and function of DNA, interfering with critical cellular processes.

Once formed, the highly electrophilic aziridinium ion intermediate readily reacts with nucleophilic sites on DNA bases. This reaction forms a stable covalent bond, resulting in a DNA adduct. While many sites on DNA are nucleophilic, alkylation by nitrogen mustards shows a degree of specificity, primarily targeting the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. baseclick.eu

The most frequent site of alkylation for this class of compounds is the N7 position of guanine (B1146940), due to its high nucleophilicity. baseclick.euresearchgate.net Other potential sites of attack include the N1 and N3 positions of adenine, the N3 of cytosine, and the O6 position of guanine. baseclick.eunih.gov The initial reaction of one of the chloroalkyl arms with a DNA base results in a "monoadduct."

| DNA Base | Primary Alkylation Site | Secondary Alkylation Sites |

|---|---|---|

| Guanine | N7 | O6, N3 |

| Adenine | N1, N3 | N7 |

| Cytosine | N3 | - |

The bifunctional nature of this compound is crucial to its mechanism of action. After the formation of a monoadduct, the second chloroalkyl group remains available to undergo a similar activation and alkylation reaction. This second reaction can occur with another base on the DNA, forming a "cross-link." baseclick.euresearchgate.net

There are two main types of DNA cross-links that can be formed:

Intrastrand Cross-links: The second alkylation event occurs at a different base on the same DNA strand. A common intrastrand adduct forms between two adjacent guanine residues. researchgate.net

Interstrand Cross-links (ICLs): The second alkylation event targets a base on the opposite or complementary DNA strand. researchgate.netnih.gov This creates a covalent bridge that physically prevents the two strands of the DNA double helix from separating. baseclick.eu

ICLs are considered to be a particularly disruptive form of DNA damage because they block the processes of transcription and replication, which require strand separation. nih.gov

| Cross-link Type | Description | Biological Consequence |

|---|---|---|

| Intrastrand | Links two nucleobases on the same DNA strand. researchgate.net | Causes significant distortion of the DNA helix, which can stall DNA polymerase. |

| Interstrand (ICL) | Covalently links nucleobases on opposite DNA strands. researchgate.net | Prevents DNA strand separation, thereby forming a complete block to DNA replication and transcription. baseclick.eunih.gov |

The formation of both monoadducts and cross-links has a profound impact on DNA-dependent cellular processes. The presence of a bulky chemical adduct attached to a DNA base distorts the helical structure of DNA. This distortion can interfere with the proper functioning of enzymes that use DNA as a template.

During DNA replication and transcription, enzymes (DNA and RNA polymerases, respectively) must move along the DNA strand. A DNA adduct can act as a physical roadblock, causing these polymerases to stall or dissociate from the DNA template. nih.gov This can lead to incomplete replication or transcription.

Interstrand cross-links (ICLs) represent a more formidable obstacle. The separation of the two DNA strands is a fundamental and essential step for both replication and transcription. baseclick.eu By covalently locking the two strands together, ICLs make this separation impossible, effectively halting these processes at the site of the lesion. baseclick.eunih.gov The stalling of replication forks can lead to DNA strand breaks and the activation of cellular DNA damage response pathways, which may ultimately trigger cell cycle arrest or programmed cell death (apoptosis). nih.govnih.gov

Interactions with Protein Targets and Other Biomolecules (In Vitro Studies)

The electrophilic nature of the chloroethyl and chloropropyl groups on this compound makes it highly probable that it interacts with a variety of biomolecules, most notably proteins.

Non-Specific Protein Alkylation

Due to its reactive alkyl groups, this compound is expected to engage in non-specific alkylation of proteins. This process involves the formation of covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, lysine, and methionine. Such modifications can lead to conformational changes in proteins, potentially altering or ablating their function. In an in vitro setting, this non-specific binding can disrupt the intricate network of protein-protein interactions that are vital for cellular processes. The consequence of widespread, non-specific protein alkylation can be a general disruption of cellular homeostasis, contributing to cytotoxicity. Alkylating agents are known to react with cellular proteins, hindering their vital functions. youtube.com

Potential for Specific Enzyme Inhibition or Modulation

While much of the protein interaction is likely non-specific, the piperazine core of the molecule could confer some degree of selectivity for certain protein binding pockets. It is plausible that this compound could act as an inhibitor or modulator of specific enzymes. For instance, various piperazine derivatives have been investigated as enzyme inhibitors. mdpi.com The binding could be covalent, through alkylation of a critical residue in the active site, leading to irreversible inhibition. Alternatively, non-covalent interactions mediated by the piperazine ring could position the molecule for a more targeted alkylation event. However, without specific enzymatic assays for this compound, any potential for specific enzyme inhibition remains speculative.

Cellular Response Pathways Induced by this compound in Cell Lines

The interaction of this compound with cellular macromolecules, particularly DNA, is anticipated to trigger a cascade of cellular response pathways.

Activation of DNA Damage Response Mechanisms

As a bifunctional alkylating agent, this compound is predicted to induce DNA damage, primarily through the formation of intra- and interstrand cross-links. researchgate.net These lesions distort the DNA helix and obstruct essential processes like replication and transcription. researchgate.net The presence of such DNA adducts activates the DNA Damage Response (DDR), a complex signaling network that senses the damage, halts the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. Key proteins in the DDR pathway, such as ATM and ATR kinases, would likely be activated, leading to the phosphorylation of downstream targets like CHK1 and CHK2. This cascade ultimately aims to preserve genomic integrity.

Table 1: Predicted Cellular Responses to this compound-Induced DNA Damage

| Cellular Process | Key Protein Mediators | Predicted Outcome in Cell Lines |

| DNA Damage Sensing | ATM, ATR | Activation and phosphorylation |

| Signal Transduction | CHK1, CHK2, p53 | Phosphorylation and stabilization |

| DNA Repair | NER, HR, NHEJ pathways | Recruitment of repair machinery |

| Cell Cycle Control | p21, Cyclin/CDK complexes | Arrest at G1/S or G2/M checkpoints |

| Apoptosis | Caspases, Bcl-2 family | Induction of programmed cell death |

This table is based on the known mechanisms of bifunctional alkylating agents and represents predicted responses.

Induction of Cell Cycle Arrest

A primary consequence of activating the DDR is the induction of cell cycle arrest. nih.gov This provides the cell with an opportunity to repair the DNA damage before it becomes permanently fixed during DNA replication or cell division. Depending on the extent of the damage and the specific cell line, this arrest can occur at the G1/S or G2/M checkpoints. For example, some piperazine derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov The activation of p53, a crucial tumor suppressor, can lead to the transcription of p21, a potent inhibitor of cyclin-dependent kinases (CDKs), thereby halting progression from G1 to S phase. Similarly, the ATM/ATR-CHK1/CHK2 pathways can inhibit the activation of CDK1/Cyclin B, preventing entry into mitosis.

Influence of Halogen Identity and Position on Reactivity

The reactivity of nitrogen mustards is critically dependent on the identity and position of the halogen atom on the alkyl side chains. The mechanism of action involves an intramolecular nucleophilic attack by the tertiary amine nitrogen on the electrophilic carbon bearing the halogen, leading to the formation of a highly strained and reactive aziridinium (ethyleneiminium) ion. wikipedia.orgnih.gov This cyclization is the rate-determining step for DNA alkylation.

The identity of the halogen (X) in a β-haloethylamine moiety significantly influences the rate of this intramolecular cyclization. The reactivity generally follows the order of leaving group ability: I > Br > Cl > F. Therefore, an iodo or bromo analogue would be significantly more reactive and less stable than the chloro derivative, while a fluoro analogue would be substantially less reactive. Chlorine is the most common halogen in clinically utilized nitrogen mustards, providing a balance between sufficient reactivity for therapeutic effect and adequate stability for administration and distribution. mdpi.com

In this compound, the two chloroalkyl groups are not equivalent. The 2-chloroethyl group is a classic nitrogen mustard pharmacophore, perfectly positioned for the formation of a three-membered aziridinium ring. In contrast, the 3-chloropropyl group would need to form a less favorable six-membered ring intermediate via intramolecular cyclization, a process that is kinetically and thermodynamically much slower and less likely to contribute significantly to the initial alkylation events. Thus, the 2-chloroethyl moiety is predicted to be the primary reactive arm of the molecule.

| Halogen (X) in -(CH₂)₂-X | Leaving Group Ability | Predicted Rate of Aziridinium Ion Formation | Predicted Stability |

|---|---|---|---|

| Fluorine (F) | Poor | Very Slow | High |

| Chlorine (Cl) | Good | Moderate | Moderate |

| Bromine (Br) | Very Good | Fast | Low |

| Iodine (I) | Excellent | Very Fast | Very Low |

Role of Piperazine Ring Substitution on Molecular Recognition and Alkylation Efficiency

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and to correctly orient functional groups for target interaction. nih.govmdpi.com In the context of an alkylating agent, the 1,4-disubstituted piperazine core serves several key functions:

Scaffolding: It holds the two chloroalkyl arms at a defined distance and spatial orientation, influencing the potential for DNA cross-linking.

Modulation of Reactivity: The electron-donating nature of the nitrogen atoms is essential for the formation of the aziridinium ion. Substituents on the piperazine ring can alter the electron density on these nitrogens. However, in this compound, the carbons of the ring are unsubstituted, meaning the basicity of the nitrogens is primarily influenced by the attached alkyl groups.

Physicochemical Properties: The piperazine moiety generally increases water solubility and can influence how the molecule interacts with cellular membranes and transport proteins, thereby affecting its bioavailability and distribution to the nucleus where DNA is located. nih.gov

The efficiency of alkylation is thus a product of not only the intrinsic chemical reactivity of the chloroethyl group but also the ability of the piperazine scaffold to deliver this reactive moiety to its target. nih.gov

Impact of Alkyl Chain Length and Branching on DNA Cross-linking Specificity

Nitrogen mustards are bifunctional, meaning they can react twice. After the first alkylation event (forming a monoadduct), the second chloroalkyl arm can react to form a cross-link. researchgate.netoup.com The most cytotoxic lesion is generally considered to be the DNA interstrand cross-link (ICL), which covalently links the two strands of the DNA double helix and prevents replication and transcription. oup.comresearchgate.net

The structure of this compound is asymmetrical. This has profound implications for its cross-linking potential:

Primary Alkylation: The 2-chloroethyl group will form the initial aziridinium ion and alkylate a nucleophilic site on DNA, most commonly the N7 position of a guanine base. nih.govresearchgate.net

Secondary Alkylation (Cross-linking): Following the formation of this monoadduct, the second, less reactive 3-chloropropyl arm can then alkylate a second site. The distance that can be bridged by the cross-link is determined by the length of the entire linker: -(CH₂)₃-N(piperazine)N-(CH₂)₂-. This specific length and flexibility will determine the preferred target for the second alkylation. Nitrogen mustards with a two-carbon chain typically cross-link guanines in a 5'-GNC-3' sequence. oup.comresearchgate.net The longer, more flexible linker in this asymmetric molecule could potentially span a different number of base pairs or favor different sequences compared to symmetric mustards like mechlorethamine.

This asymmetry could also lead to a different profile of lesions, potentially favoring intrastrand cross-links (linking two bases on the same strand) or DNA-protein cross-links over interstrand cross-links, depending on the conformational dynamics of the monoadduct within the DNA groove. psu.edunih.gov

| Alkylating Arm | Chain Length | Predicted Reactivity (Intramolecular Cyclization) | Role in Bifunctional Alkylation |

|---|---|---|---|

| 2-Chloroethyl | 2 carbons | High (forms 3-membered aziridinium ring) | Primary alkylating arm (monoadduct formation) |

| 3-Chloropropyl | 3 carbons | Low (would require forming a less stable 4-membered azetidinium ring) | Secondary alkylating arm (cross-link formation) |

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure of the alkylating agent plays a crucial role in its ability to access and react with DNA. The piperazine ring typically adopts a stable chair conformation. nih.govbeilstein-journals.org The two N-substituents (the chloroethyl and chloropropyl groups) can occupy either axial or equatorial positions. There will be a dynamic equilibrium between different conformers, and this can affect reactivity.

Conformational Equilibrium: The chair-chair interconversion of the piperazine ring and the rotation around the N-C and C-C single bonds of the side chains determine the spatial relationship between the two reactive ends. rsc.org Studies on N,N'-disubstituted piperazines show that the nature of the substituents influences the energy barrier for these conformational changes. wm.eduresearchgate.net

Steric Hindrance: The approach of the aziridinium ion to the N7 of guanine, which lies in the major groove of the DNA helix, can be sterically hindered. The bulk of the piperazine ring and the orientation of the non-reacting alkyl chain can influence the efficiency of the alkylation reaction. For the cross-linking step, the monoadduct must adopt a conformation that allows the second arm to reach a nearby nucleophile. Significant steric clashes could prevent the formation of certain types of cross-links, thereby influencing the drug's mechanism of action. nih.gov

Comparative Study with Related Bis-Alkylating Piperazine Derivatives

Comparing this compound to other nitrogen mustards highlights its unique structural features.

vs. Mechlorethamine (HN2): Mechlorethamine (CH₃N(CH₂CH₂Cl)₂) is a small, symmetric molecule. The subject compound is larger, features a piperazine ring instead of a simple N-methyl group, and is asymmetric. The increased size and different lipophilicity conferred by the piperazine ring would likely alter its transport and distribution. The asymmetry in reactivity and linker length is a major point of differentiation, suggesting a distinct profile of DNA adducts. psu.edu

vs. Symmetric Piperazine Mustards: Hypothetical symmetric derivatives like 1,4-bis(2-chloroethyl)piperazine (B86810) would have two equally reactive arms. The asymmetry of this compound, with one highly reactive and one less reactive arm, might lead to a higher proportion of monoadducts relative to cross-links at a given concentration compared to its symmetric counterpart.

| Compound | Core Structure | Alkylating Arms | Symmetry | Predicted Reactivity |

|---|---|---|---|---|

| Mechlorethamine | Methylamine | Two 2-chloroethyl | Symmetric | High |

| 1,4-bis(2-chloroethyl)piperazine | Piperazine | Two 2-chloroethyl | Symmetric | High |

| This compound | Piperazine | One 2-chloroethyl, One 3-chloropropyl | Asymmetric | Moderate-High (Dominated by 2-chloroethyl arm) |

| Melphalan | Phenylalanine | Two 2-chloroethyl | Symmetric (arms) | Low (electron-withdrawing core) |

Computational Predictions for Structure-Reactivity Correlations

In the absence of empirical data, computational chemistry provides powerful tools for predicting the behavior of molecules like this compound.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. These calculations can determine the activation energy barriers for the formation of the aziridinium ion from the 2-chloroethyl arm versus the cyclization of the 3-chloropropyl arm, providing a quantitative basis for the difference in their reactivity. QM can also be used to model the structure of the resulting DNA adducts and their effect on DNA conformation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the drug and its interaction with a segment of DNA over time. These simulations can explore the conformational preferences of the piperazine ring and side chains, the process of the drug binding to the DNA groove, and the conformational changes in DNA that occur upon alkylation and cross-linking. psu.edu

Quantitative Structure-Activity Relationship (QSAR): For a series of related piperazine mustard analogues, QSAR studies could be performed to build statistical models that correlate physicochemical properties (like lipophilicity, electronic parameters, and steric descriptors) with biological activity. nih.govnih.govmdpi.com Such models could predict the cytotoxicity of new, unsynthesized analogues and guide the design of more potent and selective compounds.

These computational approaches can provide valuable insights into the structure-reactivity correlations, helping to form testable hypotheses about the mechanism of action and biological profile of this and related asymmetric alkylating agents.

Analytical and Biophysical Characterization Methodologies for 1 2 Chloroethyl 4 3 Chloropropyl Piperazine in Academic Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, providing fundamental insights into the molecular structure and composition of a substance. For a compound like 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed for unambiguous structural confirmation and purity evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the piperazine (B1678402) ring and the two different chloroalkyl side chains. The piperazine ring protons typically appear as a complex set of multiplets due to the chair conformation of the ring and the different chemical environments of the axial and equatorial protons. For unsymmetrically substituted piperazines, these signals can be broad at room temperature due to conformational exchange. nih.govresearchgate.net The protons on the chloroethyl and chloropropyl chains would appear as triplets or multiplets in the aliphatic region of the spectrum. The protons on the carbons directly attached to a chlorine atom would be shifted further downfield compared to the other methylene groups.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. The carbons of the piperazine ring typically resonate in the 40-60 ppm range. mdpi.com The carbons in the chloroalkyl side chains would also have characteristic chemical shifts, with the carbons bonded to chlorine appearing most downfield within each chain.

The following table outlines the expected chemical shift ranges for the target compound, based on general principles and data from analogous structures. mdpi.comnih.govlew.ro

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Piperazine Ring Protons (-CH₂-) | 2.3 - 2.8 (complex multiplets) | 45 - 55 |

| Propyl Chain (-N-CH₂-CH₂-CH₂-Cl) | 2.4 - 2.6 (t); 1.8 - 2.0 (m); 3.5 - 3.7 (t) | 55 - 58; 25 - 30; 40 - 45 |

| Ethyl Chain (-N-CH₂-CH₂-Cl) | 2.6 - 2.8 (t); 3.5 - 3.7 (t) | 52 - 56; 40 - 43 |

Note: The data in this table is illustrative and represents estimated chemical shift ranges. Actual values would need to be determined experimentally.

Mass Spectrometry (MS and LC-MS) for Identification and Quantification

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electron Ionization (EI-MS): When coupled with Gas Chromatography (GC-MS), EI is a common ionization method. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The most characteristic fragmentation pathway for piperazine derivatives involves alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atoms. researchgate.netmdpi.com This would lead to fragments resulting from the loss of the chloroethyl or chloropropyl side chains. Further fragmentation of the piperazine ring itself typically yields characteristic ions at m/z 56 and 84. researchgate.netoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For quantification in complex matrices, LC-MS is often the method of choice. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion, [M+H]⁺. researchgate.net This technique is highly sensitive and selective, allowing for trace-level quantification.

The table below details the expected major ions in an EI mass spectrum.

| Ion/Fragment | Proposed Structure/Origin | Expected m/z |

| [M]⁺ | Molecular Ion (C₉H₁₈Cl₂N₂) | 224/226/228 |

| [M - CH₂Cl]⁺ | Loss of chloromethyl radical | 175/177 |

| [M - C₂H₄Cl]⁺ | Loss of chloroethyl radical | 161/163 |

| [M - C₃H₆Cl]⁺ | Loss of chloropropyl radical | 147/149 |

| Piperazine Ring Fragments | Various cleavages of the core ring | 56, 84, 113 |

Note: Isotopic peaks due to the presence of Chlorine (³⁵Cl and ³⁷Cl) would be observed for chlorine-containing fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by absorptions corresponding to C-H, C-N, and C-Cl bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 |

| C-Cl Stretch (Alkyl Halide) | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most useful for compounds containing chromophores, such as aromatic rings or conjugated systems. Since this compound is a saturated aliphatic compound lacking significant chromophores, it is not expected to show strong absorbance in the 200–800 nm range. Therefore, UV-Vis spectroscopy is of limited utility for the direct characterization or quantification of this specific molecule, unless derivatization is used to introduce a chromophore. jocpr.com

Chromatographic Methods for Separation, Isolation, and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for isolating pure compounds, assessing purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. It is highly versatile and widely used in academic and industrial research.

For the analysis of a basic compound like this compound, a reversed-phase HPLC method would be most common. acs.org This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. To achieve good peak shape and retention for the basic piperazine nitrogens, the mobile phase is often acidified (e.g., with formic acid or phosphoric acid) to ensure the analyte is in its protonated, ionic form. researchgate.net

Detection can be challenging due to the lack of a strong UV chromophore. jocpr.com While detection at low UV wavelengths (e.g., < 210 nm) is possible, it often suffers from low sensitivity and interference from mobile phase components. Alternative detection methods include derivatization with a UV-active agent, or the use of universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). However, coupling HPLC with mass spectrometry (LC-MS) provides the best sensitivity and selectivity. acs.org

The following table outlines a potential starting point for an HPLC method.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

| Detection | UV at 205 nm, or MS |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard method for the analysis of volatile and thermally stable compounds. researchgate.net Given its structure, this compound is expected to be amenable to GC analysis. The technique separates components in a heated column before they are introduced to the mass spectrometer for detection and identification. oup.com

A typical GC-MS analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (usually helium). A nonpolar or mid-polarity column (e.g., 5% phenyl polysiloxane) is commonly used for separating a wide range of compounds. nih.gov The mass spectrometer then generates a mass spectrum for the eluting compound, allowing for positive identification based on its fragmentation pattern, as described in section 5.1.2. GC-MS is a highly reliable technique for confirming the identity and purity of synthetic intermediates and products. researchgate.net

A hypothetical GC-MS method is summarized below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm i.d., 0.25 µm film (e.g., Rtx-200 or DB-5) |

| Carrier Gas | Helium at ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold for 1 min, then ramp at 15 °C/min to 280 °C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 400 m/z |

In Vitro Assays for DNA Adduct Detection and Quantification (e.g., ³²P-Postlabeling, ELISA-based assays)

The covalent binding of this compound to DNA results in the formation of DNA adducts, which can be detected and quantified using highly sensitive in vitro assays. These assays are crucial for understanding the genotoxic potential of the compound.

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.gov This high sensitivity makes it particularly suitable for studying DNA damage induced by low concentrations of alkylating agents like this compound.

The methodology involves several key steps:

DNA Isolation and Digestion: DNA is isolated from cells or tissues that have been treated with this compound. The purified DNA is then enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The DNA digest, which contains a vast excess of normal nucleotides, is often subjected to an enrichment step to increase the relative concentration of the adducted nucleotides. This can be achieved using techniques like nuclease P1 digestion, which selectively dephosphorylates normal nucleotides.

Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP. This step introduces a radioactive phosphate (B84403) group, allowing for subsequent detection.

Chromatographic Separation and Detection: The ³²P-labeled adducts are separated from the excess normal nucleotides and from each other using multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The separated adducts are then visualized and quantified by autoradiography or phosphorimaging.

The pattern of spots on the chromatogram provides a fingerprint of the DNA adducts formed by this compound. The intensity of each spot is proportional to the amount of that specific adduct, allowing for quantification. While direct studies on this compound are not widely published, research on other nitrogen mustards demonstrates the utility of this technique in identifying and quantifying their DNA adducts. nih.govresearchgate.net

Table 1: Representative Data from ³²P-Postlabeling Analysis of a Nitrogen Mustard Compound

| Parameter | Value | Reference Compound |

| DNA Source | Calf Thymus DNA | Mechlorethamine |

| Adduct Level | 1 adduct per 10⁶ nucleotides | Mechlorethamine |

| Major Adduct Identified | N7-guanine adduct | Mechlorethamine |

This table presents hypothetical data based on typical results obtained for structurally related nitrogen mustard compounds to illustrate the type of information generated from a ³²P-postlabeling assay.

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and often more rapid alternative to ³²P-postlabeling for the detection of DNA adducts. These assays rely on the use of antibodies that specifically recognize and bind to particular DNA adducts.

The development of an ELISA for this compound-DNA adducts would require the generation of monoclonal or polyclonal antibodies that specifically recognize the adducts formed by this compound. The general principle of a competitive ELISA for this purpose would be as follows:

Coating: Microtiter plates are coated with a conjugate of the this compound-DNA adduct or a structurally similar hapten.

Competition: A known amount of a specific primary antibody is mixed with the DNA sample isolated from treated cells. This mixture is then added to the coated wells. The adducts in the sample will compete with the coated adducts for binding to the antibody.

Secondary Antibody and Detection: After washing away unbound components, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This secondary antibody binds to the primary antibody that is bound to the plate.

Substrate Addition: A chromogenic or chemiluminescent substrate is added, which is converted by the enzyme to produce a measurable signal. The intensity of the signal is inversely proportional to the concentration of adducts in the original sample.

Table 2: Characteristics of a Hypothetical ELISA for a Piperazine-DNA Adduct

| Parameter | Description |

| Assay Type | Competitive ELISA |

| Target Analyte | This compound-DNA adduct |

| Detection Range | Typically in the low ng/mL to pg/mL range |

| Sample Type | Digested DNA from treated cells or tissues |

This table outlines the expected characteristics of a custom-developed ELISA for the specific detection of DNA adducts from the compound of interest.

Biophysical Techniques for Molecular Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Beyond the detection of covalent adducts, biophysical techniques provide valuable insights into the thermodynamics and kinetics of the interaction between this compound and its biological targets, primarily DNA.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. nih.govtainstruments.com This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.

In a typical ITC experiment to study the interaction of this compound with DNA:

A solution of the compound is placed in the titration syringe.

A solution of a specific DNA sequence (e.g., an oligonucleotide) is placed in the sample cell.

The compound is injected into the DNA solution in small, precise aliquots.

The heat released or absorbed upon each injection is measured by a sensitive calorimeter.

The resulting data is a series of heat-flow peaks that are integrated to generate a binding isotherm. This isotherm can be fitted to a binding model to extract the thermodynamic parameters. For an alkylating agent like this compound, the initial non-covalent binding events can be distinguished from the subsequent covalent bond formation, although the latter can introduce complexity to the analysis. The thermodynamic signature provides information on the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Table 3: Hypothetical Thermodynamic Parameters for the Interaction of a Chloroalkylpiperazine with DNA as Determined by ITC

| Thermodynamic Parameter | Value | Interpretation |

| Binding Affinity (Kₐ) | 1 x 10⁵ M⁻¹ | Moderate affinity for the initial non-covalent interaction |

| Enthalpy Change (ΔH) | -10 kcal/mol | Exothermic reaction, indicating favorable enthalpic contributions |

| Entropy Change (TΔS) | -2 kcal/mol | Unfavorable entropic contribution, possibly due to ordering upon binding |

| Stoichiometry (n) | 1:1 | One molecule of the compound binds to one site on the DNA |

This table provides an example of the type of thermodynamic data that can be obtained from an ITC experiment for a similar small molecule-DNA interaction.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. nih.govnih.gov It provides kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated.

To study the interaction of this compound with DNA using SPR:

A DNA molecule (the ligand) is immobilized on the surface of a sensor chip.

A solution containing this compound (the analyte) is flowed over the sensor surface.

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The association phase is monitored during the injection of the analyte, and the dissociation phase is monitored when the analyte solution is replaced with buffer.

The resulting sensorgram, a plot of the SPR signal versus time, is analyzed to determine the kinetic parameters of the interaction. SPR is particularly useful for distinguishing between different phases of interaction, such as initial binding and subsequent covalent modification, which would be observed as a non-dissociating complex.

Table 4: Representative Kinetic Data from SPR Analysis of a Small Molecule-DNA Interaction

| Kinetic Parameter | Value | Description |

| Association Rate Constant (kₐ) | 1 x 10³ M⁻¹s⁻¹ | Rate of the initial binding event |

| Dissociation Rate Constant (kₑ) | 1 x 10⁻² s⁻¹ | Rate at which the non-covalently bound complex dissociates |

| Equilibrium Dissociation Constant (Kₑ) | 1 x 10⁻⁵ M | A measure of the affinity of the non-covalent interaction |

This table illustrates the type of kinetic data that can be generated from an SPR experiment for the interaction of a small molecule with DNA.

Computational and Theoretical Chemistry Studies of 1 2 Chloroethyl 4 3 Chloropropyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule and predicting its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine, which possesses two reactive chloroalkyl groups, DFT studies can elucidate the mechanisms of its potential alkylating reactions. These reactions are crucial for its biological activity.

DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which indicate the likelihood and rate of a reaction. For instance, the alkylation of a nucleophilic site on a biological molecule like DNA would proceed through a specific pathway that can be modeled using DFT. Studies on similar chloroethyl-containing compounds have shown that the reaction can proceed via an SN2 mechanism or through the formation of a highly reactive aziridinium (B1262131) ion intermediate.

Table 1: Hypothetical DFT-Calculated Parameters for the Alkylation Reaction of this compound

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (SN2) | 18.5 | Energy barrier for the direct displacement of the chloride ion. |

| Aziridinium Ion Formation Energy | 12.0 | Energy required to form the cyclic intermediate. |

| Activation Energy (from Aziridinium) | 8.2 | Energy barrier for the nucleophilic attack on the aziridinium ion. |

| Reaction Enthalpy | -25.0 | Overall energy released during the alkylation reaction. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

For this compound, the lone pairs on the nitrogen atoms of the piperazine (B1678402) ring would contribute significantly to the HOMO, making these sites nucleophilic. The antibonding orbitals associated with the C-Cl bonds of the chloroethyl and chloropropyl groups would be major contributors to the LUMO. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -8.5 | Nitrogen atoms of the piperazine ring | Nucleophilic/Basic character |

| LUMO | -0.2 | Carbon and Chlorine atoms of the chloroalkyl groups | Electrophilic character, susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 8.3 | - | Indicator of chemical stability and reactivity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior in different environments, such as in aqueous solution.

The piperazine ring can exist in chair and boat conformations, and the chloroalkyl side chains have multiple rotatable bonds. MD simulations can explore the relative energies of these different conformations and the barriers to interconversion between them. This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in solution.

Docking Studies with DNA and Other Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Given the alkylating nature of this compound, DNA is a primary potential biological target. Docking studies can be used to predict how this molecule might interact with the grooves of DNA.

These studies can reveal potential binding sites and the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex before the covalent alkylation reaction occurs. For instance, the protonated piperazine ring could interact favorably with the negatively charged phosphate (B84403) backbone of DNA. While specific docking studies for this compound are not available, research on similar phenylpiperazine derivatives has shown their ability to bind to the minor groove of DNA and interact with enzymes like topoisomerase II. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkylating Potential

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For alkylating agents, QSAR models can be developed to predict their alkylating potential based on various molecular descriptors.

These descriptors can include electronic properties (e.g., partial charges, LUMO energy), steric properties (e.g., molecular volume, surface area), and lipophilicity (logP). By building a model with a set of known alkylating agents, the alkylating potential of a new compound like this compound can be predicted. Such models are valuable for prioritizing compounds for synthesis and experimental testing.

In Silico Prediction of Metabolism and Reactivity Profiles

In silico methods can be used to predict the metabolic fate of a compound in the body. zenodo.orgnews-medical.net These predictions are based on known metabolic reactions and computational models of drug-metabolizing enzymes, such as the cytochrome P450 family.

For this compound, potential metabolic pathways could include N-dealkylation of the piperazine substituents, hydroxylation of the alkyl chains, and oxidation of the piperazine ring. Predicting the sites of metabolism can help in understanding the compound's pharmacokinetic profile and identifying potentially reactive or toxic metabolites. news-medical.net Software tools can predict the likelihood of metabolism at different sites within the molecule, guiding the design of more stable analogues if required. news-medical.net

Applications of 1 2 Chloroethyl 4 3 Chloropropyl Piperazine in Advanced Chemical Biology Research Non Therapeutic Contexts

Utilization as a Chemical Probe for Investigating DNA Repair Pathways

The study of cellular mechanisms for maintaining genomic integrity is fundamental to chemical biology. Chemical probes that can induce specific types of DNA damage are invaluable tools for elucidating the function of DNA repair pathways. Due to its two reactive chloroethyl and chloropropyl groups, 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine can function as a DNA alkylating agent, capable of forming covalent adducts with DNA bases.

The presence of two alkylating functions on a single molecule allows for the formation of DNA interstrand crosslinks (ICLs), a highly cytotoxic form of DNA damage. nih.govresearchgate.net The formation of an ICL physically prevents the separation of the two strands of the DNA double helix, thereby blocking essential cellular processes like transcription and replication. This potent biological activity makes compounds like this compound useful for inducing this specific type of damage in a controlled in vitro setting.

Researchers can utilize this compound to investigate the complex cellular machinery responsible for repairing ICLs. Key DNA repair pathways that would be activated in response to damage induced by this probe include:

Fanconi Anemia (FA) Pathway: The central pathway for recognizing and resolving ICLs.

Nucleotide Excision Repair (NER): Involved in unhooking the crosslink from one strand. genetex.com

Homologous Recombination (HR): Utilizes a sister chromatid as a template to accurately repair the DNA break that occurs during ICL processing. genetex.comresearchgate.net

By treating cell cultures with this compound and subsequently analyzing cellular responses—such as protein recruitment to chromatin, cell cycle arrest, and DNA strand break formation—investigators can dissect the molecular choreography of these repair pathways. nih.govnih.gov The differential reactivity of the chloroethyl versus the chloropropyl group could also be exploited to study the kinetics and structural requirements of the initial monoadduct formation versus the subsequent crosslinking event.

| Research Question | Experimental Approach | Key Pathway(s) Investigated | Potential Findings |

|---|---|---|---|

| How are DNA interstrand crosslinks (ICLs) recognized by the cell? | Treat cells with the compound; use immunofluorescence to track recruitment of repair proteins (e.g., FANCD2) to DNA. | Fanconi Anemia (FA) Pathway | Identification of initial sensor proteins and kinetics of the early damage response. |

| What is the role of specific enzymes in resolving ICLs? | Utilize siRNA or CRISPR to deplete specific repair enzymes (e.g., XPF-ERCC1) before compound treatment; measure cell survival or DNA breaks. | Nucleotide Excision Repair (NER), Homologous Recombination (HR) | Defining the necessity of specific nucleases and polymerases in the ICL repair process. |

| How does ICL formation impact cell cycle progression? | Synchronize cells in a specific cycle phase, treat with the compound, and analyze cell cycle distribution via flow cytometry. | Cell Cycle Checkpoints (ATM, ATR) | Understanding the coordination between DNA repair and cell cycle arrest. researchgate.net |

Integration into Novel Bioconjugation Strategies for Targeted Delivery Systems (Focus on Linker Chemistry)

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. The structure of this compound makes it an attractive candidate for use as a heterobifunctional crosslinker in the development of targeted delivery systems. nih.govnih.govmdpi.com

In this context, the compound acts as a bridge, connecting a targeting moiety (e.g., a peptide that binds to a specific cell surface receptor) to a cargo molecule (e.g., a fluorescent dye, a nanoparticle, or another research probe). The key to its utility lies in the differential reactivity of its two chloroalkyl arms. The chloroethyl and chloropropyl groups can be made to react selectively with different nucleophiles under varying reaction conditions (e.g., temperature, pH, solvent). This allows for a stepwise, controlled conjugation process:

First Conjugation: The more reactive chloroalkyl group is reacted with the first partner molecule (e.g., the targeting peptide).

Purification: The singly-conjugated intermediate is purified to remove unreacted starting materials.

Second Conjugation: The remaining chloroalkyl group is then reacted with the second partner molecule (e.g., the cargo).

This strategy provides precise control over the final bioconjugate's architecture, which is crucial for its function. The central piperazine (B1678402) ring imparts a degree of rigidity to the linker, which can be important for maintaining the optimal spatial separation and orientation of the conjugated partners. rsc.org

Design Principles for Payload Components in Research-Grade Antibody-Drug Conjugates (ADCs) and PROTACs (Focus on Chemical Design, not Clinical Efficacy)

In the design of complex research tools like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting element to the payload is a critical determinant of performance. researchgate.netnih.gov While this compound is a payload itself (a DNA alkylator), its core piperazine structure is a highly relevant scaffold in the design of linkers for these advanced research agents.